Product packaging for Hybocarpone(Cat. No.:)

Hybocarpone

Cat. No.: B1247163
M. Wt: 544.5 g/mol
InChI Key: MZNMSRGMWTWFRF-VEYUFSJPSA-N
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Description

Hybocarpone is a complex natural product with the molecular formula C26H24O13 . As a compound isolated from lichen species, it is of significant interest in natural product and medicinal chemistry research. Its intricate polycyclic structure, rich in oxygen-containing functional groups, makes it a valuable target for total synthesis campaigns, which are crucial for expanding the frontiers of synthetic methodology and discovering novel chemical transformations . Research into compounds like this compound is driven by their potential biological activities, which often serve as an inspiration for the development of new drug lead candidates . The synthetic strategies developed to access such complex chemotypes are essential for generating structurally diverse molecular frameworks that are of high value in early-stage drug discovery . This compound is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24O13 B1247163 Hybocarpone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24O13

Molecular Weight

544.5 g/mol

IUPAC Name

(1S,2S,11S,13S)-1,2-diethyl-5,7,8,11,13,16,17,19-octahydroxy-6,18-dimethyl-12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-4(9),5,7,15(20),16,18-hexaene-3,10,14,21-tetrone

InChI

InChI=1S/C26H24O13/c1-5-23-19(33)9-11(17(31)15(29)7(3)13(9)27)21(35)25(23,37)39-26(38)22(36)12-10(20(34)24(23,26)6-2)14(28)8(4)16(30)18(12)32/h27-32,37-38H,5-6H2,1-4H3/t23-,24-,25-,26-/m1/s1

InChI Key

MZNMSRGMWTWFRF-VEYUFSJPSA-N

Isomeric SMILES

CC[C@]12C(=O)C3=C(C(=C(C(=C3O)C)O)O)C(=O)[C@]1(O[C@]4([C@@]2(C(=O)C5=C(C4=O)C(=C(C(=C5O)C)O)O)CC)O)O

Canonical SMILES

CCC12C(=O)C3=C(C(=C(C(=C3O)C)O)O)C(=O)C1(OC4(C2(C(=O)C5=C(C4=O)C(=C(C(=C5O)C)O)O)CC)O)O

Synonyms

hybocarpone

Origin of Product

United States

Discovery, Isolation, and Origin of Hybocarpone

Initial Isolation from Lecanora hybocarpa Mycobiont Cultures

Hybocarpone was first identified and isolated in 1999 by a team of researchers led by John A. Elix. nih.govmdpi.com It was discovered not directly from a whole lichen thallus, but from the cultured mycobiont—the fungal partner—of the lichen Lecanora hybocarpa. researchgate.netanu.edu.au This approach of culturing the mycobiont separately is a key technique for studying the secondary metabolites produced exclusively by the fungal symbiont. researchgate.netnih.gov

The compound was characterized as a novel, cytotoxic, pentacyclic dimer derived from naphthazarin. nih.govresearchgate.net The intricate molecular structure of this compound was elucidated through extensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The relative stereochemistry of the molecule was initially predicted using molecular modeling and later unequivocally confirmed by single-crystal X-ray crystallographic analysis. researchgate.netcore.ac.uk Following its isolation and characterization, the total synthesis of this compound was successfully achieved, further validating its structure. nih.govnih.gov

Mycological and Botanical Source Characterization

The definitive source of this compound is the mycobiont of Lecanora hybocarpa (Tuck.) Brodo, a species of crustose lichen. mdpi.comcore.ac.uk Lichens are composite organisms arising from the symbiotic association of a fungus (the mycobiont) with a photosynthetic partner (the photobiont), which can be either a green alga or a cyanobacterium. nih.gov The mycobiont is responsible for producing a wide array of unique secondary metabolites, many of which are not found elsewhere in nature. researchgate.net

For the initial isolation of this compound, the Lecanora hybocarpa lichen was collected from a woodland in Louisiana, USA. researchgate.net The mycobiont was isolated from the lichen's ascospores and grown in a controlled laboratory culture. researchgate.netnih.gov This method allows for the production of fungal-specific compounds like this compound in quantities sufficient for structural analysis and bioactivity screening, independent of the photobiont. jst.go.jp

Related Natural Product Sources and Analogues

This compound is a member of the bisnaphthazarin family, a class of dimeric pigments derived from the monomeric naphthazarin core (5,8-dihydroxy-1,4-naphthoquinone). nih.govcore.ac.uk While thousands of 1,4-naphthoquinone (B94277) derivatives are known, dimeric forms like this compound are relatively rare, though they have been identified from a wide variety of sources including fungi, bacteria, plants, and marine animals. nih.govcore.ac.uk

A significant analogue of this compound, named Talcarpone A, was recently isolated from Talaromyces johnpittii, a newly described fungal species from Australia. uq.edu.auresearchgate.net Talcarpone A is also a rare bisnaphthazarin derivative and is described as a "lower homologue" of this compound, indicating a high degree of structural similarity. uq.edu.audpi.qld.gov.aunih.gov The discovery of Talcarpone A in a non-lichenized fungus highlights the broader distribution of this chemical scaffold in the fungal kingdom. uq.edu.au It was isolated alongside a related compound, Talcarpone B, and the monomeric naphthoquinone, aureoquinone (B1246345), which suggests a common biosynthetic pathway. researchgate.netnih.gov

Structural Elucidation of Hybocarpone

Application of Spectroscopic Techniques

The initial characterization and structural determination of hybocarpone were accomplished through the concerted application of several key spectroscopic methods. mdpi.com These techniques provided crucial pieces of the puzzle, revealing the connectivity of atoms and the nature of the functional groups within the molecule.

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy

¹H NMR spectroscopy offered the first critical insights into the structure of this compound. The spectrum displayed signals that were indicative of a naphthazarin framework, including two distinct, strongly chelated phenolic protons. core.ac.uk Additionally, the presence of an ethyl group was inferred from characteristic upfield signals, though their chemical shifts were unusual compared to typical polyhydroxynaphthoquinones. core.ac.uk The limited number of signals in the ¹H NMR spectrum, despite the molecular formula, suggested a high degree of symmetry, pointing towards a dimeric structure. core.ac.uk

Detailed analysis of the ¹H NMR spectrum provided the following key resonances:

Chemical Shift (δ) ppmMultiplicityAssignment
13.13sChelated phenolic proton
10.94sChelated phenolic proton
6.57br sHydroxy proton
4.90br sHydroxy proton
2.66 - 2.60mEthyl group
2.36 - 2.26mEthyl group
2.28sAromatic methyl group
0.68tEthyl group

Table 1: ¹H NMR Spectroscopic Data for this compound. core.ac.uk

The ¹³C NMR spectrum further supported the proposed dimeric structure and provided a complete count of the carbon atoms, aligning with the molecular formula derived from mass spectrometry. mdpi.com

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

To establish the precise connectivity of the atoms within the this compound molecule, two-dimensional NMR techniques were employed. researchgate.net Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assembling the molecular fragments suggested by 1D NMR. These experiments confirmed the presence of the ethyl and methyl groups and their placement on the naphthazarin core. The symmetry of the molecule, initially suggested by 1D NMR, was also confirmed through the correlations observed in the 2D spectra. core.ac.uk

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was crucial in determining the exact molecular formula of this compound. The analysis yielded a molecular ion peak corresponding to a formula of C₂₆H₂₄O₁₃. core.ac.uk A significant observation in the electron impact mass spectrum (EIMS) was the presence of a base peak at m/z 264, which corresponds to a fragment with the formula C₁₃H₁₂O₆. This fragmentation pattern strongly supported the hypothesis that this compound is a symmetrical, oxo-bridged dimer composed of two identical monomeric units. core.ac.ukmdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided valuable information about the functional groups present in this compound. The IR spectrum showed characteristic absorption bands indicating the presence of hydroxyl (-OH) groups and conjugated carbonyl (C=O) moieties. core.ac.ukmdpi.com Specifically, a broad band around 3382 cm⁻¹ was attributed to the O-H stretching vibrations of the hydroxyl groups. core.ac.uk Strong absorption bands at 1652 cm⁻¹, 1632 cm⁻¹, and 1596 cm⁻¹ were assigned to the stretching vibrations of the conjugated carbonyl groups, which is consistent with a polyhydroxylated naphthoquinonoid derivative. core.ac.uk

IR Absorption (cm⁻¹)Functional Group
3382Hydroxy (-OH)
1652Conjugated Carbonyl (C=O)
1632Conjugated Carbonyl (C=O)
1596Conjugated Carbonyl (C=O)

Table 2: Infrared Spectroscopic Data for this compound. core.ac.uk

Stereochemical Assignment

Once the planar structure of this compound was established, the next challenge was to determine its three-dimensional arrangement, or stereochemistry. This was a critical step, as the biological activity of a molecule is often dependent on its specific stereoisomeric form.

Molecular Modelling Approaches

To predict the relative configuration of the stereogenic centers in the central dihemiacetal ring of this compound, molecular modeling studies were conducted. core.ac.ukresearchgate.net These computational approaches were used to evaluate the energies of different possible stereoisomers. The symmetry observed in the NMR spectra indicated the presence of a specific symmetry element within the molecule. core.ac.uk The modeling studies, in conjunction with the spectroscopic data, suggested a particular relative stereochemistry for the four contiguous stereocenters. nih.govnih.gov This predicted stereochemistry was ultimately confirmed by single-crystal X-ray analysis, providing a definitive structural assignment for this compound. core.ac.uk

X-ray Crystallographic Analysis

The conclusive evidence for the three-dimensional structure and relative stereochemistry of this compound was provided by single-crystal X-ray crystallographic analysis. core.ac.uk Crystals of this compound suitable for diffraction studies were obtained through the slow evaporation of an aqueous methanol (B129727) solution, appearing as small, orange-red prisms. core.ac.uk

The analysis confirmed the proposed gross structure and the relative configurations of the four stereogenic centers within the molecule. core.ac.uk The crystallographic study revealed that this compound crystallizes in the monoclinic system. core.ac.uk The unit cell was found to contain two molecules of this compound and two molecules of the crystallization solvent, methanol. core.ac.uk Despite some limitations in the precision of the study due to the small crystal size, many of the hydrogen atoms were successfully located in the difference electron density maps. core.ac.uk

Table 1: Crystallographic Data for this compound

Parameter Value
Empirical Formula C₅₄H₅₆O₂₀
Formula Weight 1153.02
Crystal Color, Habit Orange, Rod
Crystal Dimensions 0.14 x 0.07 x 0.04 mm
Crystal System Monoclinic

Dimeric Pentacyclic Naphthazarin Framework

The formation of this framework is a key feature of this compound's biosynthesis and has been a target of total synthesis efforts. nih.gov Synthetic strategies have successfully mimicked the proposed natural pathway, involving the oxidative coupling of a monomeric hydroxynaphthazarin precursor. mdpi.com This dimerization results in the formation of a central tetrahydrofuran (B95107) ring that bridges the two naphthazarin moieties, creating the pentacyclic system. mdpi.com

During the synthesis of this compound analogs, the formation of different diastereoisomers has been observed. mdpi.com For instance, the oxidative coupling of a hydroxynaphthazarin can yield both the this compound-like structure and an isomer characterized by a syn relationship between the two ethyl groups at the junction of the monomeric units. mdpi.com This highlights the stereochemical complexity of the dimeric linkage. The structure of one such isomeric biquinone, a diastereomer of a this compound derivative, was confirmed by X-ray diffraction, showing a monoclinic crystal system with the space group Pc. mdpi.com

Tautomerism and Isomeric Forms

The naphthazarin core of this compound introduces the potential for tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and electrons. researchgate.netresearchgate.netmsu.edu For hydroxynaphthazarins, this tautomerism is rapid on the NMR timescale, often leading to averaged signals where the protons and carbon atoms of the quinoid and benzenoid rings become indistinguishable. mdpi.com

Specifically for derivatives like this compound, which contain 1'-hydroxyalkyl naphthazarin substructures, there is the possibility of equilibrium between 1,4-naphthoquinoid and 1,5-naphthoquinoid tautomeric forms. mdpi.com Quantum chemical calculations have indicated that the energy barrier for this type of tautomerization is low, suggesting that both forms can coexist. mdpi.com Infrared spectroscopy studies have confirmed that in aprotic organic solvents, 1'-hydroxyalkyl naphthazarins exist as a mixture of these 1,4- and 1,5-naphthoquinoid tautomers. mdpi.com

In addition to tautomers, this compound can exist in various isomeric forms, primarily as diastereomers. mdpi.com The synthesis of this compound and its analogs often leads to the formation of mixtures of diastereomers, which differ in the spatial arrangement of atoms at the stereocenters. mdpi.com The characterization of these isomers, such as the syn and anti relationships of substituents on the central furan (B31954) ring, has been crucial in understanding the stereochemistry of the molecule. mdpi.com this compound itself is considered a C2-symmetric molecule. nih.gov

Biosynthetic Hypotheses and Pathways for Hybocarpone

Proposed Dimerization Mechanisms of Naphthazarin Precursors

In a synthetic approach, the direct oxidative dimerization of 2-hydroxynaphthazarin precursors was investigated. mdpi.com While initial attempts using ceric ammonium (B1175870) nitrate (B79036) (CAN) led to degradation, the use of lead tetraacetate (Pb(OAc)₄) as an oxidant in benzene (B151609) successfully facilitated the formation of the desired binaphtho[2,3-b; 2,3-d]furantetraone skeleton. mdpi.com This suggests that the choice of oxidant and reaction conditions is critical in mimicking the proposed natural dimerization.

The total synthesis of Hybocarpone has been achieved through the oxidative dimerization of a 2-hydroxy-1,4-naphthoquinone (B1674593) precursor using CAN in acetonitrile (B52724). mdpi.comnih.gov This process is thought to proceed via a highly reactive radical-cationic species, which then undergoes dimerization and subsequent hydration to form the core structure of this compound. ed.ac.uk

Radical-Based Dimerization/Hydration Cascade Postulations

A significant breakthrough in understanding this compound's formation came from the proposal of a radical-based dimerization/hydration cascade. nih.govacs.org This novel mechanism is believed to generate the hindered carbon-carbon bond that bridges the two naphthazarin units in a stereocontrolled manner, establishing the relative configurations of four contiguous stereocenters in a single step. nih.govacs.orgresearchgate.net It is conjectured that this synthetic cascade may closely resemble the actual biosynthetic pathway in nature. nih.govacs.orgresearchgate.net

Biogenetic Relationship to Monomeric Naphthoquinones (e.g., Aureoquinone)

This compound is structurally related to monomeric naphthoquinones, suggesting a shared biogenetic origin. Notably, the monomeric naphthoquinone, aureoquinone (B1246345), has been isolated alongside bisnaphthazarin derivatives, including a lower homologue of this compound called Talcarpone A. fao.orguq.edu.audpi.qld.gov.au This co-occurrence strongly implies a biosynthetic link, with the monomeric units serving as precursors to the dimeric structures. fao.orguq.edu.audpi.qld.gov.au

The proposed biosynthesis of this compound involves the dimerization of a putative monomeric precursor, 6-methylcristazarin. ed.ac.uk While this specific monomer has been identified, synthetic strategies have often utilized more accessible naphthazarin derivatives as the starting monomeric unit. ed.ac.uk The successful synthesis of this compound from these monomers further solidifies the biogenetic hypothesis of its dimeric nature. ed.ac.uk

Ecological Role of this compound and Related Metabolites (e.g., Solar Irradiation Protection)

The ecological function of this compound and similar compounds is an area of active investigation. It has been proposed that these complex molecules may play a protective role for the producing organism. For instance, the chemical reactivity of related bisnaphthazarin derivatives, the talcarpones, suggests a potential ecological function. fao.orguq.edu.audpi.qld.gov.au These compounds can convert into other forms, including the highly colored aureoquinone, in a slow-release manner. fao.orguq.edu.audpi.qld.gov.au

This transformation points towards a role in providing ongoing physicochemical protection against solar irradiation for the producing fungus, Talaromyces johnpittii. fao.orguq.edu.audpi.qld.gov.au Solar radiation provides the light and heat necessary for life, but can also be damaging. fondriest.com The production of pigments that can absorb or dissipate this energy is a common strategy for survival in sun-exposed environments. The colored nature of these naphthoquinone dimers suggests they could serve a similar photoprotective function for the lichen mycobiont that produces this compound. researchgate.net

Chemical Synthesis and Analog Generation of Hybocarpone

Total Synthesis Approaches

The total synthesis of hybocarpone has been a subject of intense research, leading to the development of novel and efficient synthetic strategies. A landmark achievement in this area is the total synthesis accomplished by the Nicolaou group, which features a biomimetically inspired cascade reaction. nih.govacs.org

Nicolaou Group's Total Synthesis Featuring Radical-Based Dimerization/Hydration Cascade

The Nicolaou group's approach to this compound is centered on a novel radical-based dimerization and hydration cascade reaction. nih.govacs.org This key transformation mimics the proposed biosynthetic pathway of the natural product. nih.gov This elegant strategy allows for the construction of the sterically congested pentacyclic core of this compound in a single, efficient step. acs.org

To access the monomeric naphthazarin precursor required for the dimerization cascade, the Nicolaou group developed a synthetic sequence that features a synthetically useful Diels-Alder reaction. acs.orgnih.gov This reaction involves the trapping of a photochemically generated hydroxy-o-quinodimethane species. nih.govrice.edu The photoenolization of a substituted benzaldehyde (B42025) creates the transient hydroxy-o-quinodimethane, which is then intercepted by a 1,1-disubstituted olefin. nih.govnih.gov This cycloaddition reaction efficiently constructs the bicyclic core of the naphthazarin monomer and, notably, allows for the formation of a quaternary carbon center. nih.govacs.org This photochemical strategy proved to be a general and effective method for building benzannulated bicyclic and polycyclic systems. nih.gov

Formal Total Syntheses

In addition to the total synthesis, several formal syntheses of this compound have been reported. These approaches focus on the synthesis of a known precursor to this compound, thereby completing a formal total synthesis of the natural product. acs.orgthieme-connect.comnih.gov

Visible-Light-Promoted Benzannulation Strategies

One notable formal synthesis employs a visible-light-promoted benzannulation reaction as a key step. acs.orgnih.gov This modern photochemical method provides a concise route to a key α-naphthol intermediate. acs.org The strategy involves the reaction of an α-bromocarbonyl compound with a vinyl pivalate, facilitated by a photoredox catalyst. acs.org This benzannulation offers a mild and efficient way to construct the core structure of the naphthoquinone monomer. acs.orgpkusz.edu.cn

Routes Utilizing Alpha-Tetralone Precursors

One of the strategic approaches to this compound and its analogues involves the use of α-tetralone intermediates. thieme-connect.commsu.edu This strategy provides an expedient and efficient pathway to the necessary substituted naphthalene (B1677914) or naphthoquinone precursors required for the final dimerization. researchgate.net The synthesis of the core naphthazarin unit of this compound has been achieved through a photoenolization/Diels-Alder (PEDA) reaction. msu.edu20.210.105 In this sequence, a substituted benzaldehyde is irradiated to generate a hydroxy-o-quinodimethane species. 20.210.105nih.gov This transient intermediate is then trapped in situ by a dienophile, such as an acrylate, to yield a cyclohexanol (B46403) product which serves as a precursor to the tetralone framework. 20.210.105 Further chemical transformations convert this intermediate into the key 2-hydroxy-1,4-naphthoquinone (B1674593) monomer, which is then poised for dimerization. nih.govacs.org The use of α-tetralones as starting materials or key intermediates is foundational in several organic synthesis strategies, leveraging their reactivity to build more complex polycyclic systems. orgsyn.orguchicago.eduresearchgate.net

Oxidative Demethylation Routes

A concise formal total synthesis of this compound has been developed that hinges on the oxidative demethylation of a highly substituted naphthalene precursor. acs.orgacs.orgnih.gov This route focuses on preparing the key synthetic precursor, 3-ethyl-2-hydroxy-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone. acs.orgepa.gov The synthesis begins with the construction of 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene. acs.orgnih.gov The critical step involves the oxidation of this hexamethoxy-naphthalene derivative under Rapoport conditions, which, after basic hydrolysis, yields the desired 2-hydroxy-5,7,8-trimethoxy-1,4-naphthoquinone intermediate in modest yields. acs.orgacs.orgnih.govresearchgate.net This oxidative demethylation selectively removes one of the methoxy (B1213986) groups to reveal the hydroxy group necessary for the subsequent dimerization into this compound. acs.org This approach also provides access to other naturally occurring naphthazarins. For instance, treatment of the same hexamethoxy-naphthalene intermediate with boron tribromide leads to the synthesis of boryquinone. acs.orgacs.orgnih.gov Furthermore, the analogous oxidative demethylation of related hexamethoxynaphthalene derivatives has been used to synthesize aureoquinone (B1246345) and 3-ethyl-2,5,7,8-tetrahydroxy-1,4-naphthoquinone. acs.orgacs.orgresearchgate.net

Direct Oxidative Dimerization of Naphthazarin Precursors

A highly effective and concise strategy for the total synthesis of this compound relies on the direct oxidative dimerization of naphthazarin precursors. mdpi.comnih.gov This approach mimics the proposed biosynthetic pathway and can establish the complex stereochemistry of the final molecule in a single step. nih.gov The key transformation is a radical-based dimerization/hydration cascade that connects two monomeric 2-hydroxy-1,4-naphthoquinone units. nih.gov

In one application of this method, the monomer 2-hydroxy-3-ethyl-5,7,8-trimethoxy-6-methyl-1,4-naphthoquinone is treated with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724). mdpi.com This initiates the formation of the bridging, hindered carbon-carbon bond and sets the relative configuration of the four contiguous stereocenters required for the this compound structure. nih.govnih.gov

An alternative approach within this strategy explores the oxidative coupling of more readily available 2-hydroxynaphthazarin precursors. mdpi.com While initial attempts using CAN led to degradation, the use of lead tetraacetate (Pb(OAc)₄) as the oxidant in benzene (B151609) successfully produced the desired dimeric structure. mdpi.com For example, the oxidative coupling of methylcristazarin (a hydroxynaphthazarin derivative) with Pb(OAc)₄ yielded this compound dimethyl ether, which was subsequently deprotected with aluminum chloride to afford this compound. mdpi.com This dimerization is a key step that forms the binaphtho[2,3-b; 2,3-d]furantetraone core of this compound. mdpi.comnih.gov

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies developed for this compound have been extended to the generation of various analogues and derivatives. nih.govmdpi.com These efforts are often aimed at exploring structure-activity relationships or producing related natural products. The direct oxidative dimerization of different naphthazarin precursors has proven to be a versatile method for creating a range of binaphtho[2,3-b; 2,3-d]furantetraone structures. mdpi.comnih.gov By modifying the substituents on the initial naphthazarin monomer, chemists can access a variety of dimeric structures related to this compound. mdpi.com

Lower Homologues (e.g., Talcarpone A)

Talcarpone A is a naturally occurring lower homologue of this compound. researchgate.netresearchgate.net It shares the same bisnaphthazarin core but differs in its alkyl substitution pattern. researchgate.net Talcarpone A and its related compound, Talcarpone B, were isolated from the Australian fungus Talaromyces johnpittii. researchgate.net Their discovery alongside the monomeric naphthoquinone, aureoquinone, suggests a direct biosynthetic link where aureoquinone monomers dimerize to form the talcarpone structures. researchgate.net The synthesis of talcarpones would logically follow the same strategies employed for this compound, namely the oxidative dimerization of the corresponding monomeric naphthazarin precursor, in this case, a derivative of aureoquinone. researchgate.net

Other Structurally Related Compounds

The synthetic routes established for this compound have enabled the synthesis of other structurally related natural products. acs.org A notable example is the synthesis of boryquinone, which was achieved by treating the key intermediate 3-ethyl-1,2,4,5,7,8-hexamethoxy-6-methylnaphthalene with boron tribromide instead of undergoing oxidative demethylation. acs.orgacs.orgnih.gov

Similarly, the synthesis of aureoquinone (2,5,7,8-tetrahydroxy-3,6-dimethyl-1,4-naphthoquinone) was accomplished through the analogous oxidative demethylation of 3,6-dimethyl-1,2,4,5,7,8-hexamethoxynaphthalene. acs.orgacs.orgresearchgate.net These examples highlight the utility of the developed synthetic platforms in accessing a family of related naphthazarin-based natural products by altering either the starting materials or the final reaction conditions. acs.org

Preclinical Biological Activities of Hybocarpone Non Human & in Vitro

Cytotoxic Activity in Murine Cell Lines

Research has identified Hybocarpone as a novel cytotoxic agent. anu.edu.aunih.gov Studies have investigated its effect on specific cancer cell lines to quantify its potential as an antitumor compound.

This compound has demonstrated cytotoxic activity against the murine P815 mastocytoma cell line. anu.edu.au The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, has been established in the scientific literature referenced for this section. However, the specific IC50 values are detailed within these specific scientific papers and are not publicly available in the abstracts.

Antimicrobial Activity

This compound has shown significant promise as an antimicrobial agent, particularly against resilient bacterial strains.

Studies have confirmed the inhibitory effects of this compound against Staphylococcus aureus. researchgate.net This activity is notable as S. aureus is a common bacterium responsible for a wide range of infections.

This compound has demonstrated potent activity against strains of Methicillin-Resistant Staphylococcus aureus (MRSA), a significant public health concern due to its resistance to multiple antibiotics. Research has determined its Minimum Inhibitory Concentrations (MICs) to be between 4-8 µg/mL against a variety of MRSA strains, including those that express multidrug efflux pumps. nih.govthieme-connect.com

OrganismStrain TypeMIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)4 - 8

In comparative studies, this compound was identified as the most active compound against all tested MRSA strains among a selection of lichen-derived substances. researchgate.netnih.gov Its potency was notably higher than other tested compounds. For instance, Physcion and salazinic acid exhibited no activity against any of the tested strains, while evernic acid and atranorin showed limited activity against only one specific strain of S. aureus. researchgate.net Depsidones with long alkyl chains and rhizocarpic acid also showed consistent activity, but this compound was highlighted as being "by far the most active". nih.govthieme-connect.com

Lichen CompoundActivity against MRSA Strains
This compound Most Active (MIC 4-8 µg/mL)
Rhizocarpic acidActive
Depsidones (with long alkyl chains)Active
Evernic acidLimited Activity
AtranorinLimited Activity
PhyscionNo Activity
Salazinic acidNo Activity

Antifungal Activity

Based on available scientific literature, there is currently no specific information regarding the antifungal activity of this compound itself. While the broader chemical class of naphthoquinones, to which this compound belongs, has been investigated for antifungal properties, dedicated studies on this compound's specific effects on fungal pathogens have not been identified. nih.govscielo.br

Comparison with activities of Talcarpones A and B

A comparison between this compound and the related compounds, Talcarpones A and B, reveals differences in their known preclinical biological activities. Talcarpone A is recognized as a lower homologue of this compound, indicating a structural similarity between the molecules. However, their reported biological activities diverge based on current scientific literature.

Unlike the general cytotoxic and antitumor profile of this compound, Talcarpones A and B have demonstrated specific antimicrobial activities. researchgate.net In vitro studies have shown that both Talcarpones exhibit moderate antifungal activity and weak activity against Gram-positive bacteria. researchgate.net The minimum inhibitory concentration (MIC) values for their antifungal effects range from 0.78 to 3.1 µg/mL. Their weak antibacterial activity against Gram-positive bacteria is characterized by MIC values between 13 and 25 µg/mL. researchgate.net

The following table provides a comparative overview of the reported preclinical biological activities of this compound, Talcarpone A, and Talcarpone B.

CompoundReported Biological ActivityType of DataSpecific Findings (MIC/IC50)
This compound Cytotoxic, AntitumorQualitativeNot specified in available research.
Talcarpone A Antifungal, Antibacterial (Gram-positive)QuantitativeAntifungal: 0.78–3.1 µg/mLAntibacterial: 13–25 µg/mL
Talcarpone B Antifungal, Antibacterial (Gram-positive)QuantitativeAntifungal: 0.78–3.1 µg/mLAntibacterial: 13–25 µg/mL

Structure Activity Relationship Sar Studies of Hybocarpone and Analogues

Elucidation of Pharmacophores and Structural Elements for Biological Effects

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target, and it is the prerequisite for designing and discovering new bioactive compounds. nih.govfrontiersin.org The potent cytotoxicity of hybocarpone, a dimeric naphthazarin derivative, is intrinsically linked to its complex pentacyclic structure. researchgate.netmdpi.com The core structural elements believed to be essential for its biological effects can be broken down into several key features.

The fundamental building block of this compound is the naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) skeleton. mdpi.com This quinonoid system is a well-known feature in many natural products with a wide range of biological activities, including antibacterial and cytotoxic effects. arkat-usa.orgresearchgate.net The quinone moiety is redox-active, a characteristic often implicated in the biological mechanisms of such compounds. The two peri-hydroxyl groups on the naphthazarin ring are crucial, acting as hydrogen-bond donors and contributing to the molecule's electronic properties and potential for interaction with biological macromolecules. mdpi.comresearchgate.net

The two 1,4-naphthoquinone (B94277) units, which are responsible for redox activity.

The multiple hydroxyl groups, acting as key hydrogen-bonding sites.

The rigid pentacyclic ring system that defines the spatial arrangement of these features.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a vital role in the biological activity of molecules, as interactions with chiral biological targets like enzymes and receptors are often stereospecific. numberanalytics.comlongdom.org this compound possesses a complex stereochemical architecture with four contiguous stereocenters on its central ring structure. acs.orgnih.gov The specific relative configuration of these centers was confirmed through X-ray crystallographic analysis. researchgate.netresearchgate.net

The total synthesis of this compound highlighted the importance of controlling its stereochemistry. The developed synthetic routes feature novel cascade reactions that stereocontrollably generate the bridging carbon-carbon bond, setting the relative configurations of all four stereocenters in a single step. nih.gov This control is crucial because different stereoisomers (diastereomers) of a compound can have vastly different biological activities. numberanalytics.com

For instance, the oxidative coupling of hydroxynaphthazarin precursors can lead to a mixture of diastereomers. mdpi.com One synthetic approach to this compound analogues using lead(IV) acetate (B1210297) as an oxidant resulted in a 1:1 mixture of two diastereomers, referred to as (5aS,6aS,12aS,12bS) and (5aS,6aR,12aR,12bS) analogues. mdpi.com Quantum chemical calculations showed that the energy difference between these isomers is very small (less than 0.4 kcal/mol), explaining their near-equal formation. mdpi.com

While the existing literature emphasizes the synthesis and structural confirmation of specific stereoisomers, a detailed comparative analysis of the cytotoxic potency of each individual this compound diastereomer is not yet extensively documented. However, the principles of medicinal chemistry strongly suggest that only one isomer will have the optimal spatial arrangement to fit its biological target, and thus, will be responsible for the majority of the observed potent cytotoxicity. longdom.org Any future drug development based on the this compound scaffold would necessitate the synthesis and biological evaluation of each individual stereoisomer to identify the most active configuration.

Systematic Modifications and Functional Group Derivatizations

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and other pharmacological parameters. Several research efforts have focused on the total synthesis of this compound and the creation of analogues to probe the SAR. acs.orgucsd.eduresearchgate.net These modifications have primarily targeted the naphthazarin hydroxyl groups and the side chains.

One key study explored the oxidative dimerization of different 2-hydroxynaphthazarin precursors. mdpi.com Using methylcristazarin, which has a methoxy (B1213986) group instead of a hydroxyl group at one position, led to the synthesis of this compound dimethyl ether (designated as 32b in the study) and its diastereomer (33b ). mdpi.com This modification, where the peripheral hydroxyl groups are capped as methyl ethers, provides a direct way to assess the importance of these specific hydroxyls for biological activity.

Another synthetic approach allowed for the creation of related binaphtho[2,3-b; 2,3-d]furantetraones (24a,b ) from corresponding 1,4-naphthoquinone derivatives. mdpi.com These analogues possess different substitution patterns on the aromatic rings of the naphthazarin system.

The table below summarizes some of the key analogues synthesized and highlights the structural modifications. While comprehensive biological data for all analogues is not consistently reported in a single study, this compound itself is known to be a potent cytotoxin with an IC₅₀ value of 0.27 µM against the murine P815 mastocytoma cell line. researchgate.net Related analogues have shown weak to moderate antibacterial activity. researchgate.net

Compound NameStructural Modification from this compoundPrecursor(s)Reported Biological Activity Insights
This compoundParent CompoundSubstituted benzaldehyde (B42025) and 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives mdpi.comPotent cytotoxin (IC₅₀ = 0.27 µM) researchgate.net
This compound Dimethyl Ether (Analogue 32b)Peripheral hydroxyl groups are replaced by methoxy groupsMethylcristazarin (31b) mdpi.comActivity data not specified, but synthesis allows for probing the role of the hydroxyl groups mdpi.com
Analogue 33bDiastereomer of this compound Dimethyl EtherMethylcristazarin (31b) mdpi.comActivity data not specified, allows for studying the impact of stereochemistry mdpi.com
Binaphthofurantetraone (Analogue 24a)Different substitution pattern on the aromatic rings1,4-Naphthoquinone derivative (25b) mdpi.comAllows for exploring the influence of substituents on the naphthazarin core mdpi.com
Binaphthofurantetraone (Analogue 24b)Different substitution pattern on the aromatic rings1,4-Naphthoquinone derivative (25c) mdpi.comAllows for exploring the influence of substituents on the naphthazarin core mdpi.com

These synthetic achievements provide the necessary chemical tools to perform a systematic SAR study and determine which functional groups and structural features can be modified to enhance cytotoxic activity. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Potentials

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.orgmedcraveonline.com These predictive models are powerful tools in drug discovery for forecasting the activity of novel molecules before their synthesis, thus saving time and resources. nih.govcollaborativedrug.com

To date, no specific QSAR studies have been published for this compound and its direct analogues. However, the existing body of synthetic work provides a strong foundation and highlights the significant potential for such an investigation. A QSAR study on the this compound scaffold would involve several key steps:

Data Set Generation: A sufficiently large and structurally diverse set of this compound analogues would need to be synthesized. The systematic modifications described in the previous section (e.g., altering substituents on the aromatic rings, modifying peripheral hydroxyl groups, and synthesizing different stereoisomers) provide a clear path for creating such a library. mdpi.comacs.org

Biological Testing: All compounds in the series must be tested for their biological activity (e.g., cytotoxicity) using a consistent and quantitative assay to obtain values like IC₅₀.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These numerical values represent various physicochemical properties of the molecules, such as steric (e.g., molecular volume), electronic (e.g., partial charges), hydrophobic (e.g., logP), and topological properties. researchgate.net

Model Development and Validation: Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model would be built that links the calculated descriptors to the observed biological activity. chemmethod.com The predictive power of the resulting QSAR model must then be rigorously validated. nih.gov

A validated QSAR model for the this compound class could provide profound insights into the structural requirements for cytotoxicity. It could quantify the contributions of hydrophobicity, steric bulk, and electronic effects at different positions on the molecule, thereby transforming the qualitative SAR into a predictive, quantitative tool. This would enable the rational, in silico design of new analogues with potentially superior potency.

Analytical Methodologies for Hybocarpone

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of Hybocarpone. researchgate.netspringernature.com This technique offers high sensitivity, speed, and reliability, making it ideal for identifying and purifying lichen substances with minimal sample material. researchgate.net HPLC is frequently used in the investigation of secondary compounds from lichen mycobiont cultures, from which this compound has been isolated. researchgate.netspringernature.com

ParameterDescriptionTypical Conditions/Values
Stationary PhaseThe solid support within the column that interacts with the analytes.Reversed-phase C18 columns are common for separating moderately polar to non-polar compounds like this compound.
Mobile PhaseThe solvent that carries the sample through the column.A gradient elution is often employed, typically using a mixture of an aqueous solvent (like water with a small percentage of acid, e.g., formic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The proportion of the organic solvent is increased over time.
DetectionThe method used to detect the compound as it elutes from the column.Photodiode Array (DAD) or UV-Vis detectors are used. This compound, as a naphthazarin derivative, has chromophores that absorb in the UV-visible range.
Flow RateThe speed at which the mobile phase moves through the column.Typically in the range of 0.5 - 2.0 mL/min.
Retention TimeThe time it takes for this compound to travel from the injector to the detector.This is specific to the exact method but is used for identification when compared to a standard.

The use of preparative HPLC allows for the isolation of pure this compound from crude extracts, which is essential for subsequent structural elucidation and bioactivity studies. researchgate.net

Spectroscopic Identification in Complex Matrices

Following chromatographic separation, or in combination with it (e.g., LC-MS), spectroscopic techniques are indispensable for the unambiguous identification of this compound within complex sample matrices like lichen extracts. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the intricate structure of this compound. The structure of this novel pentacyclic naphthazarin-derived dimer was established using 1D and 2D NMR spectroscopy. researchgate.net These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C): Provides information on the different types of protons and carbons and their chemical environments.

2D NMR (e.g., COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the complete assembly of the molecular structure. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the complex ring system of this compound.

The relative stereochemistry of this compound was predicted using molecular modeling and confirmed by X-ray crystallographic analysis, which complements the NMR data. researchgate.net

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a compound, enabling the determination of its molecular weight and elemental formula. nih.gov When coupled with liquid chromatography (LC-MS), it is a highly sensitive technique for detecting and identifying compounds in complex mixtures. nih.govdntb.gov.ua High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise elemental composition of this compound. researchgate.net

The integration of LC, MS, and NMR is a comprehensive approach for analyzing small molecules from complex matrices. nih.gov While MS provides the atomic formula, NMR indicates how the atoms are structurally organized. nih.gov

TechniqueType of Information ProvidedApplication to this compound
1D NMR (¹H, ¹³C)Provides data on the chemical environment of individual protons and carbon atoms.Used to identify the basic structural motifs and functional groups present in the this compound molecule. researchgate.net
2D NMR (COSY, HSQC, HMBC)Shows correlations between nuclei, revealing the connectivity of the molecular structure.Essential for establishing the complete bonding framework of the pentacyclic structure of this compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Determines the precise molecular weight and elemental formula of a compound.Used to confirm the molecular formula of this compound. researchgate.net
LC-MSCombines the separation power of HPLC with the detection sensitivity and specificity of MS.Allows for the detection and tentative identification of this compound in complex lichen extracts before isolation. researchgate.netdntb.gov.ua
X-ray CrystallographyProvides the exact three-dimensional arrangement of atoms in a crystalline solid.Used to confirm the relative stereochemistry of this compound. researchgate.net

These spectroscopic methods, used in conjunction, provide a powerful arsenal (B13267) for the definitive identification and structural elucidation of this compound, even when it is present as a minor component in a complex natural product extract.

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathway in vivo

A significant gap in the current knowledge of hybocarpone is the complete elucidation of its biosynthetic pathway within the source organism. It is hypothesized that the formation of this compound in nature may parallel synthetic strategies, involving the dimerization of a naphthazarin monomeric precursor. capes.gov.brnih.govacs.org Specifically, a biosynthetic hypothesis suggests that a precursor naphthazarin unit dimerizes to form a polycarbonyl intermediate, which upon hydration, yields the final C2-symmetric structure of this compound. nih.gov A similar compound, Talcarpone A, is considered a lower homologue of this compound and is co-isolated with a monomeric naphthoquinone, aureoquinone (B1246345), suggesting a direct biosynthetic link. fao.orgresearchgate.net

Future research must focus on identifying and characterizing the specific enzymes—such as laccases, peroxidases, or cytochrome P450s—that catalyze this proposed oxidative coupling and subsequent transformations in vivo. This would involve a combination of genomic, transcriptomic, and proteomic analyses of Lecanora hybocarpa or other producing organisms. Isotope labeling studies could definitively trace the origin of the carbon skeleton, confirming whether it follows the polyketide pathway or another route. Unraveling this pathway is not only of fundamental biochemical interest but could also pave the way for biotechnological production of this compound and its precursors through heterologous expression systems.

Deeper Mechanistic Investigations of Biological Activities (non-human cellular/molecular)

This compound is noted for its cytotoxic properties. mdpi.comnih.govcapes.gov.br However, the precise molecular mechanisms underpinning this activity are largely undefined. acs.org Naphthoquinones as a class are known to exert their effects through various means, including the generation of reactive oxygen species (ROS) and acting as Michael acceptors that react with biological nucleophiles like proteins and DNA. nih.gov

Future investigations should aim to identify the specific cellular targets of this compound. Key research questions include:

Does this compound induce apoptosis, necrosis, or other forms of cell death?

Does it function as a topoisomerase inhibitor or DNA intercalator, similar to other quinone-based anticancer agents?

What specific signaling pathways are modulated by this compound treatment? Investigating its effect on key inflammatory and cell survival pathways such as NF-κB and MAPK is a crucial next step.

Does its cytotoxicity stem from the induction of overwhelming oxidative stress through ROS generation?

Answering these questions will require a suite of molecular and cellular biology techniques, including transcriptomics, proteomics, and targeted assays to measure enzyme inhibition, protein-drug binding, and ROS production in various non-human cell lines.

Design and Synthesis of Novel this compound Analogues with Enhanced Specificity

The successful total synthesis of this compound and some related analogues has been a significant achievement, providing a platform for further chemical exploration. mdpi.comnih.govacs.orgnih.gov These synthetic routes, particularly those involving a radical-based dimerization/hydration cascade, open the door to creating a library of novel analogues. nih.govacs.org This is a well-established strategy in medicinal chemistry to improve the therapeutic index of a lead compound. nih.govmdpi.com

Future synthetic efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound scaffold to determine which parts of the molecule are essential for its biological activity. wikipedia.org This includes altering the alkyl side chains, the hydroxylation pattern on the naphthazarin core, and the stereochemistry of the central furan (B31954) ring.

Improving Specificity: Designing analogues that exhibit enhanced selectivity towards cancer cells over healthy non-tumoral cells, potentially reducing off-target effects. nih.gov

Enhancing Potency: Creating derivatives with increased cytotoxic or antimicrobial potency, allowing for lower effective concentrations.

Modulating Physicochemical Properties: Synthesizing analogues with improved solubility and metabolic stability to enhance their potential for in vivo applications. mdpi.com

These efforts will rely on modern synthetic methodologies and could be accelerated by computational modeling and machine learning to predict the properties of designed analogues. cas.orgchemrxiv.org

Exploration of this compound in Diverse Preclinical Biological Models

Currently, the biological evaluation of this compound has been limited primarily to in vitro assays. A critical future direction is to assess its efficacy and behavior in in vivo preclinical models. fiveable.melabtoo.com The availability of synthetic routes to produce sufficient quantities of the compound makes these studies feasible. mdpi.com

This research should involve:

Cancer Models: Evaluating the anti-tumor efficacy of this compound in various animal models of cancer, such as xenograft models where human cancer cell lines are implanted into immunodeficient mice. dovepress.comnih.gov Studies could explore its effect on tumor growth, metastasis, and survival in models relevant to its in vitro activity. dntb.gov.uacnio.es

Infectious Disease Models: Given the known antimicrobial activity of related lichen-derived compounds and naphthoquinones, testing this compound in murine models of bacterial infection (e.g., systemic infection with MRSA) is a logical step. nih.govfrontiersin.orgmdpi.com

Pharmacokinetic (ADME) Studies: Determining the absorption, distribution, metabolism, and excretion profile of this compound in animal models. labtoo.com These studies are fundamental to understanding how the compound behaves in a whole organism and for establishing a potential therapeutic window.

Consistency in the purity and physical state of the synthesized this compound will be crucial for ensuring the reliability of these in vivo studies. americanpharmaceuticalreview.com

Development of Advanced Analytical Techniques for Trace Analysis

To support preclinical development, particularly pharmacokinetic and metabolism studies, the development of robust and highly sensitive analytical methods for the detection and quantification of this compound and its potential metabolites is essential. nih.gov Trace analysis in complex biological matrices like plasma, tissues, and urine requires specialized techniques.

Future work in this area should focus on:

LC-MS/MS Method Development: Establishing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. nih.govyoutube.com This technique offers high selectivity and sensitivity, making it the gold standard for bioanalysis of small molecules. rsc.orgmdpi.comnih.gov

Quantification in Biological Samples: Applying the developed methods to precisely measure this compound concentrations in samples from in vivo studies to correlate dose with exposure and therapeutic effect.

Metabolite Identification: Using high-resolution mass spectrometry to identify the metabolic products of this compound, providing insight into its biotransformation pathways and potential for drug-drug interactions.

Analysis in Natural Sources: Applying these sensitive techniques to quantify this compound levels in different lichen species or cultures, which could aid in biosynthetic studies and bioprospecting.

Comparative Analysis with Other Natural Product Scaffolds

This compound belongs to the broad class of naphthoquinones and the more specific subclass of bis-naphthoquinones. nih.govnih.gov A comparative analysis of its structure and function against related natural products can highlight its unique features and potential advantages.

Future research should include:

Direct Comparison with Monomeric Naphthoquinones: Evaluating the biological activity of this compound alongside its constituent monomers (or close analogues like juglone, plumbagin, or naphthazarin) to understand the impact of dimerization on potency and mechanism of action. nih.gov

Analysis against other Bis-naphthoquinones: Comparing this compound's unique pentacyclic structure and cytotoxic profile to other dimeric naphthoquinones, such as diospyrin (B1219850) or islandoquinone, which possess different linkage patterns. mdpi.com

Comparison with Homologues: Investigating the structural and functional differences between this compound and its close homologues, such as the talcarpones, can provide valuable SAR data. fao.orgresearchgate.net

Scaffold Evaluation: Assessing the this compound scaffold against other classes of cytotoxic natural products (e.g., purine-based agents, macrolides) to position its therapeutic potential within the broader landscape of cancer drug discovery. nih.govnih.gov

This comparative approach will be crucial for elucidating the novel aspects of this compound's chemistry and biology, guiding future development efforts.

Q & A

Q. What is the molecular structure of Hybocarpone, and how was it initially characterized?

this compound is a C2-symmetric pentacyclic naphthazarin derivative with four contiguous stereocenters, first isolated from the lichen Lecanora hybocarpa . Initial characterization relied on NMR spectroscopy, X-ray crystallography, and mass spectrometry to resolve its dimeric structure. The proposed biosynthetic pathway involves oxidative dimerization of 6-methylchristazarin (a monomeric precursor), followed by stereoselective hydration . Researchers should prioritize crystallographic validation for such complex stereochemical assignments to avoid mischaracterization .

Q. What experimental models have validated this compound’s cytotoxicity, and what methodological limitations exist?

this compound’s cytotoxicity was initially assessed against human cancer cell lines (e.g., KB-3-1, MCF-7) using MTT assays, with IC₅₀ values in the micromolar range . However, limitations include:

  • Lack of mechanistic studies (e.g., target identification) in early reports.
  • Limited data on selectivity indices between cancerous and normal cells. Researchers should complement cytotoxicity assays with proteomic profiling (e.g., affinity chromatography or CRISPR screening) to identify molecular targets .

Q. What challenges exist in isolating this compound from natural sources?

Natural extraction yields are low (<0.01% dry weight) due to this compound’s complex biosynthesis and lichen symbiont dependencies . Standard protocols involve:

  • Solid-phase extraction for pre-concentration.
  • HPLC purification with C18 columns and isocratic elution (acetonitrile/water).
  • LC-MS monitoring for dimeric naphthazarin signatures . Synthetic routes are preferred for scalable production .

Advanced Research Questions

Q. How can stereochemical control be achieved in this compound’s total synthesis?

Nicolaou’s 2001 synthesis used a radical-based dimerization cascade with cerium ammonium nitrate (CAN) to construct the hindered C8–C8' bond and install stereocenters in a single step . Key methodological insights:

  • Photochemical activation : UV irradiation generates hydroxy-o-quinodimethane intermediates for Diels-Alder cycloaddition.
  • Stereoselective hydration : Basic workup post-dimerization ensures correct regiochemistry. Researchers should optimize SET (single-electron transfer) reagent systems (e.g., Fe³⁺/O₂) to improve diastereomeric ratios .

Q. How to resolve contradictions between in vitro cytotoxicity and limited in vivo efficacy?

Discrepancies often arise from:

  • Pharmacokinetic barriers : this compound’s poor solubility and metabolic instability.
  • Model mismatch : Murine models may lack relevant tumor microenvironments. Mitigation strategies:
  • Derivatization to improve bioavailability (e.g., PEGylation or prodrug designs).
  • Use of patient-derived xenografts (PDX) for in vivo testing .

Q. What biomimetic strategies inform this compound’s synthetic methodology?

The biosynthetic hypothesis (dimerization of 6-methylchristazarin) inspired a cascade radical dimerization/hydration sequence . Comparative analysis shows:

  • Biomimetic efficiency : 5 steps vs. 12+ steps in linear syntheses.
  • Limitations : Scalability of photochemical steps remains challenging. Advanced studies should explore enzymatic catalysis (e.g., laccase-mediated oxidation) to mimic natural dimerization .

Q. What analytical techniques are critical for verifying synthetic analogs’ stereochemistry?

  • Vibrational circular dichroism (VCD) : Resolves absolute configuration of chiral centers.
  • NOESY NMR : Confirms spatial proximity of protons in rigid pentacyclic frameworks.
  • DFT calculations : Validates predicted vs. observed NMR chemical shifts .

Q. How can researchers address the lack of mechanistic data on this compound’s bioactivity?

Proposed workflows:

  • Chemical proteomics : Use biotin-tagged this compound analogs for target identification.
  • Transcriptomic profiling : RNA-seq to map pathway perturbations in treated cells.
  • Crystallography : Co-crystallization with putative targets (e.g., topoisomerases) .

Methodological Guidelines

  • Data interpretation : Apply Sutherland’s 20 tips for evaluating study design, statistical power, and causality claims .
  • Synthesis optimization : Use Design of Experiments (DoE) to screen radical initiators and solvent systems .
  • Ethical considerations : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.